molecular formula C20H20ClN5O3S B6529021 3-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 946329-87-9

3-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Cat. No. B6529021
CAS RN: 946329-87-9
M. Wt: 445.9 g/mol
InChI Key: LIHIKHLNPSZYDX-UHFFFAOYSA-N
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Description

The compound “3-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine” is a complex organic molecule that contains several functional groups including a piperazine ring, a pyridazine ring, and a benzenesulfonyl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms, the pyridazine ring is a six-membered ring containing two nitrogen atoms, and the benzenesulfonyl group contains a sulfur atom bonded to an oxygen atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The piperazine ring, for example, is known to undergo reactions with acids and bases, while the benzenesulfonyl group can undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could make the compound more soluble in water, while the benzenesulfonyl group could increase its reactivity .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactions, and its potential biological activities. This could include testing the compound for activity against various biological targets, studying its mechanism of action, and optimizing its structure for improved activity .

Mechanism of Action

Target of Action

Similar compounds have been found to targetMycobacterium tuberculosis H37Ra , suggesting potential antimicrobial activity

Mode of Action

It’s known that similar compounds interact with their targets by binding to specific sites, leading to changes in the target’s function . The exact interaction between this compound and its target would need to be determined through further experimental studies.

Biochemical Pathways

Compounds with similar structures have been found to affect the growth and proliferation of mycobacterium tuberculosis h37ra . This suggests that the compound may interfere with the biochemical pathways involved in bacterial growth and replication.

Pharmacokinetics

Similar compounds have been found to possess drug-like properties according to lipinski’s rule of five , which suggests good bioavailability

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have antimicrobial effects. The exact molecular and cellular effects would need to be determined through further experimental studies.

properties

IUPAC Name

3-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3S/c1-29-18-4-2-16(21)14-19(18)30(27,28)26-12-10-25(11-13-26)20-5-3-17(23-24-20)15-6-8-22-9-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHIKHLNPSZYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine

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